1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

説明

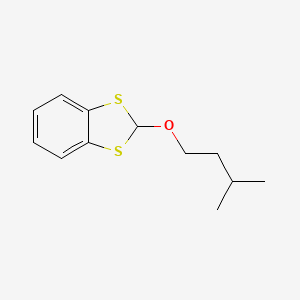

The compound "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" features a bicyclic dithiaindane core (a fused benzene ring with two sulfur atoms at positions 1 and 3) substituted at position 2 with a 3-methylbutyloxy group.

特性

分子式 |

C12H16OS2 |

|---|---|

分子量 |

240.4 g/mol |

IUPAC名 |

2-(3-methylbutoxy)-1,3-benzodithiole |

InChI |

InChI=1S/C12H16OS2/c1-9(2)7-8-13-12-14-10-5-3-4-6-11(10)15-12/h3-6,9,12H,7-8H2,1-2H3 |

InChIキー |

BAAKQYVLPCAXGF-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC1SC2=CC=CC=C2S1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" with structurally related compounds from the evidence, focusing on substituents, core functionalities, and applications.

Structural and Functional Comparison

Key Observations:

Substituent Linkage: The 3-methylbutyloxy group in the target compound is oxygen-linked, contrasting with the S-linked 3-methylbutyl in ’s phosphonothioate ester. Oxygen-linked ethers typically exhibit higher hydrolytic stability compared to thioesters, which are more reactive due to sulfur’s polarizability . In ixazomib (), the 3-methylbutylamino group contributes to prodrug activation, highlighting how alkyl chain substitution strategies vary across therapeutic agents .

Core Functionality: The dithiaindane core’s aromatic sulfur atoms may enhance π-stacking interactions or metal coordination, whereas the phosphonothioate core in ’s compound enables nucleophilic reactivity (e.g., acetylcholinesterase inhibition) .

Applications: While the target compound’s applications are unclear, analogs like ixazomib () demonstrate the pharmacological relevance of 3-methylbutyl derivatives in drug design.

Physicochemical Properties

- Stability: The dithiaindane core’s aromaticity may confer thermal stability, contrasting with phosphonothioates’ susceptibility to hydrolysis .

Research Findings and Data Gaps

- Synthesis: No direct synthesis data for the target compound exists in the evidence.

- Biological Activity: The phosphonothioate in highlights sulfur’s role in modulating toxicity, while ixazomib () exemplifies alkyl-substituted prodrugs. These findings imply that the target compound’s bioactivity would depend on its sulfur core and substituent synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。